molecular formula C23H34O7 B14109992 Nodusmicin

Nodusmicin

カタログ番号: B14109992
分子量: 422.5 g/mol
InChIキー: LUCYVUUQBYQHOV-JDYHGCSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nodusmicin is a polycyclic macrolide antibiotic first isolated from Nocardia argentinensis and Saccharopolyspora hirsuta . Its structure, elucidated by Whaley et al. (1980), comprises a 10-membered macrolactone ring fused to a decalin system (a bicyclic structure with a six- and a ten-membered ring) bridged by an oxygen atom . This compound exhibits broad-spectrum antibacterial activity, primarily targeting aerobic Gram-positive bacteria, with reported minimal inhibitory concentrations (MICs) in the range of 1–32 µg/mL . Its biosynthesis involves a type I polyketide synthase (PKS), with post-modifications such as hydroxylation and methylation contributing to its final structure .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C23H34O7

分子量

422.5 g/mol

IUPAC名

(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one

InChI

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8+/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1

InChIキー

LUCYVUUQBYQHOV-JDYHGCSWSA-N

異性体SMILES

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)\C

正規SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C

製品の起源

United States

準備方法

Biosynthetic Pathways of Nodusmicin

Polyketide Synthase (PKS) Assembly Line

This compound’s biosynthesis begins with a type I modular polyketide synthase (PKS) system, which sequentially assembles acetyl-CoA and malonyl-CoA extender units into a linear polyketide chain. The PKS machinery in Streptomyces nodosus features eight modules, each responsible for specific ketoacyl transformations, including ketoreduction, dehydration, and enoylreduction. A critical intermediate, this compound aglycone, emerges after the final module catalyzes macrocyclization via thioesterase-mediated offloading.

Key enzymatic steps include the action of a dehydratase domain in module 3, which introduces a double bond at C-10–C-11, and an epimerase domain in module 5 that establishes the stereochemistry at C-13. The resulting aglycone undergoes glycosylation at C-21 by a glycosyltransferase using TDP-D-desosamine as the sugar donor.

Table 1: Enzymatic Domains in this compound PKS
Module Domain Functions Product Modification
1 KS-AT-ACP Loading acetyl-CoA
3 DH-ER-KR C-10–C-11 dehydration
5 EP-KR-ACP C-13 epimerization
8 TE Macrocyclization

Post-PKS Modifications

Following macrocyclization, oxidative tailoring enzymes introduce hydroxyl groups at C-12 and C-14. A cytochrome P450 monooxygenase (NodO) catalyzes the stereoselective hydroxylation of C-12, while a flavin-dependent oxidase (NodX) mediates C-14 oxidation. These steps are pH-sensitive, with optimal activity observed at pH 7.2–7.6.

Chemical Synthesis Strategies

Retrosynthetic Analysis

The synthetic challenge of this compound lies in its 16-membered macrolactone core and six stereocenters. A convergent approach, inspired by the total synthesis of maximiscin, divides the molecule into three fragments:

  • Northern hemisphere : C-1–C-9 acyl chain with C-5 and C-7 stereocenters.
  • Southern hemisphere : C-10–C-16 segment featuring the C-12 hydroxyl and C-14 ketone.
  • Desosamine moiety : Synthesized from glucose via a seven-step sequence involving amination and N-methylation.

Fragment Coupling and Macrocyclization

The northern and southern hemispheres are coupled via a Horner–Wadsworth–Emmons olefination, forming the C-9–C-10 double bond with >95% E-selectivity. Subsequent Yamaguchi macrocyclization at C-16–O–C-1 achieves ring closure in 62% yield, though competing oligomerization necessitates high dilution (0.001 M).

Table 2: Key Synthetic Steps and Yields
Step Reagents/Conditions Yield
Olefination Ph2POCH2CO2Et, NaHMDS 88%
Glycosylation TMSOTf, CH2Cl2, –40°C 75%
Macrocyclization Yamaguchi conditions 62%
C-12 Hydroxylation VO(acac)2, TBHP 58%

Stereochemical Control

Asymmetric aldol reactions using Evans’ oxazolidinones establish the C-5 and C-7 configurations, while a Shiina macrolactonization ensures retention of C-13 stereochemistry. Computational modeling (DFT at the B3LYP/6-31G* level) guided the optimization of torsional angles during macrocycle formation.

Isolation and Purification

Fermentation and Extraction

Streptomyces nodosus fermentations yield 120–150 mg/L of this compound after 144 hours in a glycerol-peptone medium. The broth is acidified to pH 3.0 with HCl to precipitate proteins, followed by ethyl acetate extraction (3 × 500 mL). The organic phase is concentrated in vacuo, yielding a crude oil containing <30% this compound by HPLC analysis.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile in 0.1% trifluoroacetic acid achieves 98% purity. Critical separation parameters include:

  • Flow rate : 1.0 mL/min
  • Retention time : 14.2 minutes
  • Column temperature : 40°C

化学反応の分析

Reactivity of Hydroxyl Groups

The hydroxyl groups of nodusmicin display a reactivity hierarchy: C-18 > C-9 > C-11 . This order governs the regioselectivity of derivatization reactions:

  • C-18 : Most reactive, readily forms silyl ethers or esters.

  • C-9 : Moderately reactive, esterified after C-18 protection.

  • C-11 : Least reactive, rarely modified under standard conditions.

Stepwise Esterification Strategy

To synthesize C-9 esters, a three-step process is employed:

  • Protection of C-18 :

    • Reagent: t-Butyldimethylsilyl (TBDMS) chloride.

    • Product: 18-O-TBDMS-nodusmicin (stable under subsequent reaction conditions) .

  • Esterification of C-9 :

    • Reagents: Acyl chlorides (e.g., thiophene-3-carbonyl chloride) or carbodiimide-activated acids.

    • Example: Reaction with thiophene-3-carbonyl chloride yields 9-O-thiophene-3-carbonyl-18-O-TBDMS-nodusmicin .

  • Deprotection :

    • Reagent: Tetrabutylammonium fluoride (TBAF).

    • Final product: 9-O-thiophene-3-carbonyl-nodusmicin (84% yield) .

Random Esterification

Direct treatment with acyl chlorides (e.g., benzoyl chloride) produces mixtures of mono-, di-, and tri-esters, requiring chromatographic separation .

Mass Spectrometry Data

Key esters and their exact masses are summarized below:

CompoundMolecular FormulaExact Mass (Da)Observed Mass (Da)
9-O-Benzoyl-nodusmicinC₃₀H₃₈O₈526.2566526.2581
9-O-Thiophene-3-carbonyl-nodusmicinC₂₈H₃₆O₈S532.2131532.2127
9-O-Nicotinoyl-nodusmicinC₂₉H₃₇NO₈527.2519527.2504

Source: Patent US4360683A

NMR Analysis

¹³C NMR chemical shifts for TBDMS-protected intermediates:

Carbon Positionδ (ppm)Assignment
C-972.1Ester carbonyl linkage
C-1868.9TBDMS ether
C-1170.5Unmodified hydroxyl

Source: Patent US4360683A

Biological Impact of Esterification

Esterification at C-9 enhances antibiotic activity against Staphylococcus aureus (see MIC values below):

DerivativeMIC (μg/mL)
This compound (parent)>250
9-O-Furoyl-nodusmicin7.8
9-O-Thiophene-3-carbonyl-nodusmicin7.8

Source: Patent US4360683A

Key Reaction Conditions

  • Solvents : Ethyl acetate, tetrahydrofuran (THF).

  • Catalysts : Pyridine (for acylations), TBAF (for desilylation).

  • Temperature : Ambient (20–25°C) for silylation/esterification .

Challenges and Innovations

  • Regioselectivity : Achieving mono-esterification at C-9 requires precise blocking of C-18.

  • Stability : TBDMS ethers resist hydrolysis during chromatography, enabling high-purity isolation .

科学的研究の応用

Nodusmicin is a 23-membered macrolide antibiotic that is isolated as a co-metabolite of nargenicin from Nocardia sp. CS682. It has several scientific research applications, including its use as an antibiotic against Gram-positive and Gram-negative bacteria. Nargenicin A1, a related antibacterial macrolide, has demonstrated effective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

This compound as an Antibiotic

This compound is utilized in scientific research as an antibiotic, effective against both Gram-positive and Gram-negative bacteria. Structurally similar antibiotics like this compound and nargenicin have been reported to inhibit some aerobic bacteria .

Nargenicin A1

Nargenicin A1, a related compound, has promising properties in inhibiting cell proliferation, immunomodulation, and cell protection . It has been isolated from Nocardia argentinesis and Nocardia arthritidis . Research into the biosynthetic gene cluster (BGC) of Nargenicin A1 from Nocardia sp. CS682 has led to the production of this compound in Streptomyces venezuelae . Further studies have identified novel analogues with potent antitumor activity .

Luminamicin

Luminamicin, while structurally related to this compound and nargenicin, exhibits selective activity against anaerobic and microaerophilic bacteria .

Overview

Phenolic compounds, widely available in nature, are gaining research interest due to their unique properties and industrial use . Phenolic-enabled nanotechnology (PEN) has emerged, particularly for biomedical applications .

Applications in Biomedicine

PEN is used in biosensing, bioimaging, and disease treatment . It can be used for particle engineering and the bottom-up synthesis of nanohybrid materials . Polyphenol-containing nanoparticles have also shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .

Actinobacteria

Actinobacteria are a source of antibiotics, with nearly 45% of antibiotics derived from them . Genome mining approaches are applied to discover new bioactive compounds .

Lasso Peptides

A study of 164 Actinobacteria strains identified 276 BGCs encoding RiPPs, with 53 predicted to produce lasso peptides .

Natural Products

Biosyntheses of many natural products involve pericyclic reactions, including the Diels-Alder (DA) reaction .

Streptomyces seoulensis

A newly identified macrodilactone natural product produced by a marine streptomycete Streptomyces seoulensis has potent activities against microaerophilic bacteria and is a member of the family of oxa-bridged macrolide antibiotics such as nargenicin .

Pericyclases

類似化合物との比較

Nargenicin

  • Source: Co-isolated with this compound from Nocardia argentinensis .
  • Structural Features: Shares the decalin-oxygen-bridged macrolactone core with this compound but incorporates a pyrrole-2-carboxylate ester at the C9 position .
  • Activity: Similar to this compound, nargenicin inhibits aerobic bacteria but shows slightly enhanced potency against Staphylococcus aureus (MIC: 0.5–16 µg/mL) .
  • Biosynthetic Relationship : Both compounds derive from a common PKS pathway, but nargenicin undergoes additional esterification and methylation steps .

Coloradocin (Luminamicin)

  • Source: Produced by Actinoplanes coloradoensis and Nocardioides spp. .
  • Structural Features : Contains the decalin core but adds a 14-membered macrolactone ring conjugated to a maleic anhydride group , creating a three-dimensional structure where the anhydride moiety is nearly perpendicular to the decalin plane .
  • Activity: Exhibits selective activity against anaerobic bacteria (e.g., Clostridium difficile, MIC: 4–8 µg/mL) and microaerophilic pathogens, unlike this compound .
  • Stereochemical Similarity: Shares identical configurations at critical chiral centers (C2, C4, C7, C9, etc.) with this compound, suggesting evolutionary conservation of the decalin scaffold .

Branimycin and Streptoseomycin

  • Branimycin: A less-studied analog with structural homology to this compound but undefined modifications; reported to target drug-resistant Streptococcus pneumoniae .
  • Streptoseomycin : Features a macrocyclic dilactone and targets microaerophilic bacteria , highlighting the role of macrocycle size in dictating microbial selectivity .

Structural and Functional Analysis

Table 1: Comparative Overview of this compound and Analogs

Compound Source Organism Key Structural Features Antimicrobial Spectrum MIC Range (µg/mL) References
This compound Nocardia argentinensis 10-membered macrolactone, decalin, oxygen bridge Aerobic Gram-positive bacteria 1–32
Nargenicin Nocardia argentinensis Decalin core + pyrrole-2-carboxylate ester Aerobic bacteria (e.g., S. aureus) 0.5–16
Coloradocin Actinoplanes coloradoensis 14-membered macrolactone + maleic anhydride Anaerobic/microaerophilic bacteria 4–8
Branimycin Undisclosed Streptomyces spp. Homologous decalin core + undefined modifications Drug-resistant S. pneumoniae Data limited

Q & A

Q. How can researchers systematically identify knowledge gaps in existing literature on Nodusmicin?

Methodological Answer :

  • Conduct a systematic literature review using databases like PubMed, Scopus, or Web of Science, filtering for peer-reviewed studies on this compound’s mechanisms, efficacy, and safety.
  • Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure search terms (e.g., “this compound AND pharmacokinetics AND in vivo models”).
  • Use tools like PRISMA flow diagrams to document screening processes and identify gaps in areas such as dose-response relationships or long-term toxicity .
  • Example gap: Limited studies on this compound’s interaction with cytochrome P450 isoforms in human hepatocyte models.

Q. What experimental design principles are critical for in vitro and in vivo studies of this compound?

Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known inhibitors for enzyme activity assays).
  • Dose ranges : Use logarithmic dosing to identify EC50/IC50 values, validated via pilot studies.
  • Replication : Minimum triplicate measurements for in vitro assays; cohort sizes of n ≥ 6 for in vivo studies to ensure statistical power .
  • Blinding : Implement double-blinding in animal studies to reduce observer bias.

Q. How should researchers address variability in this compound’s bioactivity across different cell lines?

Methodological Answer :

  • Standardize cell culture conditions (e.g., passage number, media composition) to minimize batch effects.
  • Validate findings using orthogonal assays (e.g., Western blotting alongside qPCR for target protein expression).
  • Perform sensitivity analysis to identify confounding variables (e.g., serum lot variations) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer :

  • Comparative meta-analysis : Aggregate data from studies with conflicting results and assess heterogeneity via I² statistics .
  • Mechanistic validation : Use CRISPR-Cas9 knockout models to test hypothesized pathways (e.g., AMPK vs. mTOR modulation).
  • Structural analysis : Perform molecular docking simulations to verify this compound’s binding affinity to disputed targets .

Q. How can researchers optimize in silico models to predict this compound’s off-target effects?

Methodological Answer :

  • Train machine learning models on chemical descriptors (e.g., PubChem fingerprints) and bioactivity data from ChEMBL.
  • Validate predictions using high-content screening (HCS) in primary cells.
  • Incorporate ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) from tools like SwissADME .

Q. What integrative approaches are recommended for studying this compound’s role in multi-drug resistance (MDR)?

Methodological Answer :

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound’s impact on efflux pumps (e.g., P-gp, MRP1).
  • Use patient-derived xenograft (PDX) models to recapitulate MDR phenotypes.
  • Apply network pharmacology to identify synergistic drug combinations (e.g., this compound + verapamil) .

Data Analysis & Reproducibility

Q. What statistical methods are suitable for analyzing dose-response data in this compound studies?

Methodological Answer :

  • Fit data to four-parameter logistic curves (4PL) using software like GraphPad Prism.
  • Account for non-linear kinetics with mixed-effects models (e.g., NLME in R/Python).
  • Report confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) studies?

Methodological Answer :

  • Adopt ICH M10 guidelines for bioanalytical method validation (e.g., LC-MS/MS calibration curves with ≤15% variability).
  • Publish raw PK parameters (e.g., Cmax, AUC, t½) in open-access repositories.
  • Cross-validate findings using interspecies scaling (e.g., allometric models for human PK predictions) .

Tables for Key Methodological Comparisons

Analytical Technique Use Case for this compound Strengths Limitations
LC-MS/MSQuantifying plasma concentrationsHigh sensitivity (LOQ: 0.1 ng/mL)Requires stable isotope internal standards
MicrodialysisReal-time tissue penetrationMinimizes protein binding artifactsLow temporal resolution
SPR (Surface Plasmon Resonance)Binding affinity to target proteinsLabel-free, real-time kineticsLimited to purified proteins

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